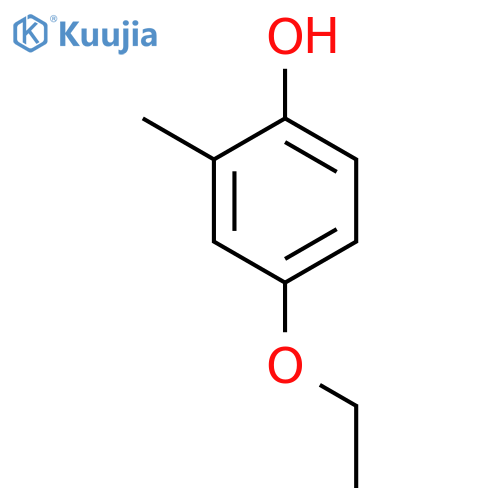Cas no 84822-50-4 (4-ethoxy-2-methylphenol)

4-ethoxy-2-methylphenol structure
商品名:4-ethoxy-2-methylphenol
4-ethoxy-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-ethoxy-2-methyl-
- 4-ethoxy-2-methylphenol
- 4-Ethoxy-2-methyl-phenol
- SCHEMBL3720970
- 2-Methyl-4-ethoxyphenol
- MFCD24715102
- 84822-50-4
- DTXSID50607543
- E92906
- EN300-1865925
-
- MDL: MFCD24715102
- インチ: 1S/C9H12O2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
- InChIKey: OQXIJGPDWSLQPF-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=C(C(C)=C1)O
計算された属性
- せいみつぶんしりょう: 152.083729621g/mol
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-ethoxy-2-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR957503-1g |
4-Ethoxy-2-methyl-phenol |
84822-50-4 | 95% | 1g |
£435.00 | 2025-02-20 | |
| Enamine | EN300-1865925-0.1g |
4-ethoxy-2-methylphenol |
84822-50-4 | 95% | 0.1g |
$156.0 | 2023-09-18 | |
| abcr | AB518222-500mg |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 500mg |
€415.70 | 2023-09-02 | ||
| abcr | AB518222-250mg |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 250mg |
€303.10 | 2024-07-21 | ||
| 1PlusChem | 1P004XJX-250mg |
Phenol, 4-ethoxy-2-methyl- |
84822-50-4 | 95% | 250mg |
$322.00 | 2025-02-21 | |
| A2B Chem LLC | AC29309-10g |
4-Ethoxy-2-methyl-phenol |
84822-50-4 | 95% | 10g |
$3126.00 | 2024-04-19 | |
| Cooke Chemical | LN7105457-1g |
84822-50-4 | 4-Ethoxy-2-methylphenol | 1g |
RMB 1904.00 | 2025-02-20 | ||
| abcr | AB518222-500 mg |
4-Ethoxy-2-methylphenol |
84822-50-4 | 500MG |
€390.40 | 2022-08-31 | ||
| abcr | AB518222-1g |
4-Ethoxy-2-methylphenol; . |
84822-50-4 | 1g |
€552.90 | 2024-07-21 | ||
| Enamine | EN300-1865925-0.5g |
4-ethoxy-2-methylphenol |
84822-50-4 | 95% | 0.5g |
$352.0 | 2023-09-18 |
4-ethoxy-2-methylphenol 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
84822-50-4 (4-ethoxy-2-methylphenol) 関連製品
- 6972-63-0(Benzene,1,3-diethoxy-2-methyl-)
- 41901-72-8(2 5-DIETHOXYTOLUENE 97)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:84822-50-4)4-ethoxy-2-methylphenol

清らかである:99%
はかる:1g
価格 ($):311.0